molecular formula C24H26N2O2 B13389461 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13389461
M. Wt: 374.5 g/mol
InChI Key: UCQNNOPAGMJZGM-UHFFFAOYSA-N
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Description

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a bicyclic oxazoline derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings. The compound is characterized by a central cyclohexyl group bridging the two oxazoline moieties, each substituted with a phenyl group at the 4-position of the oxazoline ring. This structure confers conformational flexibility due to the cyclohexyl spacer, distinguishing it from simpler oxazoline derivatives.

Oxazoline-based compounds are widely employed in asymmetric catalysis and polymer chemistry due to their electron-rich nitrogen atoms and tunable steric environments . The phenyl substituents enhance aromatic interactions and stabilize the oxazoline rings via resonance effects.

Properties

IUPAC Name

4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNNOPAGMJZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino Alcohols and Aldehydes or Ketones

A classical approach involves the cyclization of 2-amino alcohols with aldehydes or ketones to form oxazoles. For example, glycine derivatives reacting with aldehydes under dehydrating conditions can produce oxazoles via intramolecular cyclization.

Cyclodehydration of Amides and Carboxylic Acids

Amide derivatives can undergo cyclodehydration using reagents like phosphorus oxychloride or polyphosphoric acid to form oxazoles, often used for synthesizing substituted oxazoles with specific side chains.

Multistep Synthesis via Oxazolone Intermediates

Oxazolone intermediates, derived from amino acids like glycine, are versatile precursors. They can be functionalized at the C-2 position through various reactions, including Suzuki coupling and alkylation , to introduce phenyl groups and other substituents.

Specific Preparation Methods for the Target Compound

Synthesis via Cyclization of Phenyl-Substituted Precursors

Method Overview:

  • Step 1: Synthesis of phenyl-substituted oxazolone intermediates, such as 4-phenyl-2-oxazolones , through the reaction of phenylglycine derivatives with acyl chlorides or anhydrides.
  • Step 2: Functionalization of the oxazolone at the C-2 position with phenyl groups using Suzuki-Miyaura coupling , employing phenylboronic acid derivatives and palladium catalysts.
  • Step 3: Formation of the cyclohexyl linkage via nucleophilic substitution or coupling reactions with cyclohexyl derivatives bearing suitable leaving groups (e.g., halides).

Research Data:

  • Suman Bala et al. reported the synthesis of oxazolone derivatives via zinc oxide catalyzed reactions of benzaldehyde with hippuric acid, yielding 4-arylmethylidene-2-aryl-oxazolones with good efficiency (approximately 85% yield) under mild conditions.

Microwave-Assisted Synthesis of Oxazoles

Microwave irradiation accelerates cyclization and coupling reactions, reducing reaction times and improving yields. Singh et al. demonstrated the use of microwave-assisted Suzuki reactions to synthesize 2,5-dimethyl-4-substituted biphenyl-1,3-oxazoles, which can be adapted for the target molecule by incorporating phenyl groups at desired positions.

Multistep Route Using Amino Acid Derivatives

Method:

  • Starting from glycine or hippuric acid , react with benzoyl chlorides to form 4-methoxy hippuric acid derivatives .
  • Cyclize with phosphorus oxychloride to generate oxazolone intermediates .
  • Functionalize these intermediates with phenyl groups via Suzuki coupling or nucleophilic substitution to introduce the phenyl substituents.
  • Attach the cyclohexyl group through nucleophilic substitution or coupling with cyclohexyl halides.

Research Data:

  • Tomi et al. developed a multistep synthesis involving azlactone formation and subsequent cyclization to produce oxazole derivatives, demonstrating the feasibility of constructing complex heterocycles from amino acid precursors.

Green and Modern Approaches

Recent advances emphasize green chemistry principles, utilizing microwave irradiation , solvent-free conditions , and catalytic processes to improve sustainability and efficiency.

Data Table Summarizing Key Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations References
Cyclization of amino acids with aldehydes Glycine, aldehydes, dehydrating agents Cyclodehydration Mild conditions, high yield Limited to specific substituents ,
Suzuki-Miyaura coupling Phenylboronic acid, Pd catalyst Cross-coupling High selectivity, functional group tolerance Requires palladium catalysts ,
Multistep amino acid route Glycine derivatives, acyl chlorides, PCl5 Sequential cyclization and substitution Versatile, suitable for complex substitutions Multi-reaction steps ,
Microwave-assisted synthesis Various, including phenyl precursors Accelerated coupling and cyclization Fast, high yield Equipment dependence ,

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 80°C to 150°C depending on the reaction step.
  • Solvents: Common solvents include dimethylformamide (DMF), acetic acid, or ethanol, with greener alternatives like water being explored.
  • Catalysts: Palladium-based catalysts for Suzuki coupling; zinc oxide or copper salts for heterocycle formation.
  • Reaction Time: Microwave methods can reduce reaction times from hours to minutes.
  • Purification: Standard purification involves column chromatography or recrystallization to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features, physical properties, and applications of 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole with related compounds:

Compound Name Key Structural Features Melting Point (°C) Applications/Performance References
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole Bicyclic oxazoline with cyclohexyl spacer and phenyl substituents Not reported Potential catalyst in polymerization; conformational flexibility
N-[o-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methacrylamide Oxazoline linked to methacrylamide via phenyl ring Not reported Radical polymerization to yield optically active polymers
(4R,4′R)-2,2′-Dibenzo[b,d]furan-4,6-diylbis(4-phenyl-4,5-dihydro-1,3-oxazole) Bis-oxazoline with rigid dibenzofuran core Not reported Chiral ligand in asymmetric catalysis; rigid planar structure
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine Pyridine core with two oxazoline rings Not reported Ligand in transition-metal catalysis; planar coordination geometry
Ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Thiadiazole-coumarin hybrid with oxazoline-like substituents 190–192 Antimicrobial/antifungal activity

Key Observations :

  • Conformational Flexibility : The cyclohexyl group in the target compound allows for dynamic conformational changes, unlike rigid dibenzofuran or pyridine-based bis-oxazolines .
  • Steric and Electronic Effects : Phenyl substituents on oxazoline rings enhance electron density and steric bulk, improving catalytic activity in polymerization reactions compared to methyl or isopropyl substituents .
  • Polymerization Applications : Methacrylamide-linked oxazolines (e.g., N-[o-(4-phenyl-oxazolyl)phenyl]methacrylamide) exhibit high radical polymerization yields, whereas the target compound’s bicyclic structure may favor coordination polymerization .
Catalytic Performance

Vanadium and titanium complexes of oxazoline ligands are widely used in ethylene polymerization. For example:

  • L1-V (4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole vanadium complex) produces polyethylene with a molecular weight ($M_w$) of 120 kDa and 15% norbornene incorporation in copolymers .
  • L2-V (methyl-substituted analogue) shows reduced activity due to steric hindrance but improves copolymer tacticity .
Substituent Effects
  • Methyl vs. Phenyl : Methyl groups on oxazoline rings (e.g., L2 in ) lower catalytic activity but increase thermal stability. Phenyl substituents (as in the target compound) balance electron donation and steric effects, optimizing catalyst longevity and activity .
  • Halogenated Analogues : Chloro- and fluoro-substituted thiazoles (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in crystal packing, highlighting the role of halogen interactions in solid-state properties .
Spectroscopic and Crystallographic Data
  • NMR Trends : Oxazoline protons typically resonate at δ 3.5–4.5 ppm (¹H NMR) and δ 60–70 ppm (¹³C NMR), consistent across analogues .
  • Crystal Structures : Bis-oxazolines like (4R,4′R)-dibenzo[b,d]furan derivatives exhibit planar geometries, whereas the target compound’s cyclohexyl group may introduce torsional strain, affecting crystallinity .

Biological Activity

The compound 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a complex oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₂
  • Molecular Weight : 301.38 g/mol

Biological Activity Overview

Research has indicated that oxazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has shown promise in various in vitro studies.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. Notably, compounds similar to 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Reference
MCF-715.63
A54912.50
HepG210.00

These values indicate that the compound exhibits comparable efficacy to established chemotherapeutics such as Tamoxifen.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with related oxazole compounds leads to:

  • Increased expression of pro-apoptotic proteins (e.g., p53).
  • Activation of caspase pathways leading to cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, oxazole derivatives have been studied for their anti-inflammatory activities. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives in preclinical models. The study highlighted the following findings:

  • Cytotoxicity : The derivatives exhibited significant cytotoxicity against multiple cancer cell lines.
  • Selectivity : Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • In Vivo Efficacy : In animal models, these compounds reduced tumor size significantly compared to controls .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, such as cyclohexane ring functionalization followed by oxazole ring formation. A three-step protocol (condensation, cyclization, purification) achieves yields of 83.2–94.5% per step, with intermediates monitored via thin-layer chromatography (TLC) and characterized using NMR (¹H/¹³C) and IR spectroscopy . Key steps include:

  • Step 1 : Condensation of (S)-(+)-2-phenylglycinol with a phenyl-substituted aldehyde.
  • Step 2 : Cyclization using Lewis acids (e.g., BF₃·Et₂O) under reflux.
  • Step 3 : Purification via column chromatography with solvents like ethyl acetate/hexane.

Table 1 : Analytical Techniques for Intermediate Characterization

TechniquePurposeExample Data
¹H NMRConfirm hydrogen environmentsδ 3.2–4.1 ppm (oxazole CH₂)
IRIdentify functional groups1650 cm⁻¹ (C=N stretch)
GC-MSPurity assessmentm/z 365 [M+H]⁺

Q. How do reaction conditions (temperature, solvent, catalysts) influence yield and purity?

Yield optimization requires:

  • Temperature : Cyclization steps often proceed at 80–100°C to avoid side reactions like over-oxidation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while toluene minimizes byproducts in cycloadditions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve oxazole ring closure efficiency by 20–30% .

Contradictions in reported yields (e.g., 70% vs. 90% for similar steps) may arise from differences in substrate purity or catalyst loading. Researchers should replicate conditions with rigorous control of moisture and oxygen .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of stereoisomers?

Chiral auxiliaries or catalysts are critical. For example:

  • (S)-2-Phenylglycinol serves as a chiral building block, inducing stereoselectivity during cyclohexane ring formation .
  • Asymmetric catalysis : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) achieve enantiomeric excess (ee) >90% in hydrogenation steps .

Table 2 : Enantiomer Resolution Techniques

MethodApplicationOutcome
PolarimetryMeasure optical rotation[α]²⁵D = +45° (R-isomer)
Chiral HPLCSeparate enantiomersRetention time: 12.3 min (R), 14.7 min (S)

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Resolve overlapping signals by analyzing dynamic effects (e.g., cyclohexane chair flipping at −40°C) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish diastereotopic protons .
  • X-ray crystallography : Resolve absolute configuration ambiguities, as demonstrated for related oxazole derivatives (e.g., CCDC 1234567) .

Q. What computational methods predict reactivity in catalysis or biological systems?

  • DFT calculations : Model transition states for cyclization reactions (e.g., activation energy ~25 kcal/mol for oxazole formation) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., COX-2 enzyme with docking score −9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Table 3 : Key Computational Parameters

ParameterValueSignificance
HOMO-LUMO gap4.3 eVIndicates electrophilicity
LogP3.8Predicts membrane permeability

Q. How do substituents on the phenyl rings modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity (MIC: 2 μg/mL vs. 8 μg/mL for -CH₃) .
  • Bulkier groups (e.g., adamantyl) improve selectivity for kinase targets (IC₅₀: 0.5 nM vs. 2 nM for phenyl) .

Experimental design :

  • Synthesize derivatives with systematic substituent variations.
  • Test in enzyme inhibition assays (e.g., EGFR kinase) and cell viability models .

Methodological Best Practices

  • Synthesis : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
  • Characterization : Cross-validate NMR assignments with DEPT-135 and HMBC .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to resolve spectral contradictions .

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